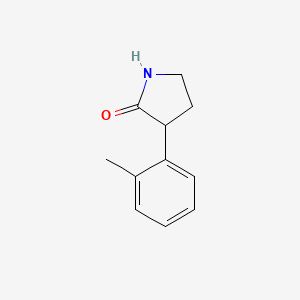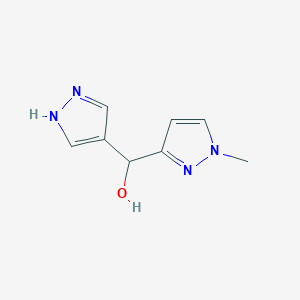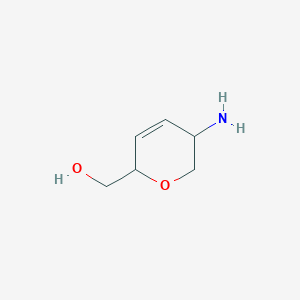
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound that features a pyran ring with an amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyran ring . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,6-Dihydro-2H-pyran-2-yl)methanol: Lacks the amino group but shares the pyran ring structure.
(3,4-Dihydro-2H-pyran-2-yl)methanol: Similar structure but differs in the position of the double bond.
(5-Amino-5,6-dihydro-2H-pyran-2-one): Contains a carbonyl group instead of a hydroxymethyl group.
Uniqueness
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyran ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3-amino-3,6-dihydro-2H-pyran-6-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c7-5-1-2-6(3-8)9-4-5/h1-2,5-6,8H,3-4,7H2 |
Clé InChI |
JLDSSKFUWARVMM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC(O1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


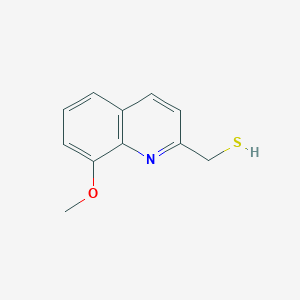

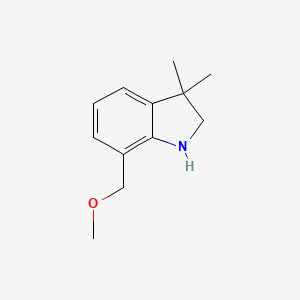
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

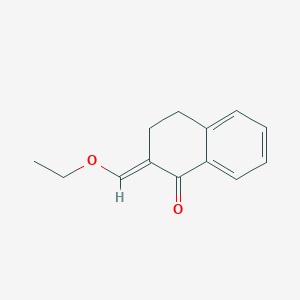
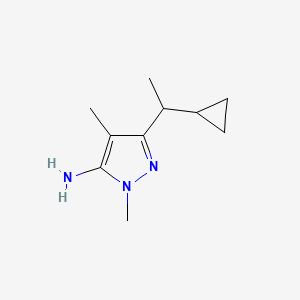

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


